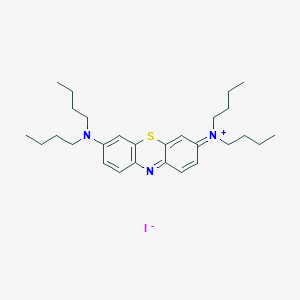![molecular formula C20H13NO2S3 B14250913 3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene CAS No. 385794-09-2](/img/structure/B14250913.png)
3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene is an organic compound characterized by its unique structure, which includes a nitrophenyl group and two thiophene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene typically involves the following steps:
Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a reaction between 4-nitrobenzaldehyde and a suitable thiophene derivative under basic conditions.
Coupling Reaction: The ethenyl intermediate is then coupled with 2,5-dithiophen-2-ylthiophene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Utilized in the design of chemical sensors due to its unique electronic properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene involves its interaction with specific molecular targets and pathways:
Electronic Properties: The compound’s conjugated system allows for efficient electron transport, making it suitable for use in electronic devices.
Biological Interactions: The nitrophenyl group can interact with biological molecules, potentially leading to antimicrobial or anticancer effects through the disruption of cellular processes.
類似化合物との比較
Similar Compounds
3-[2-(4-Nitrophenyl)ethenyl]pyridine: Similar structure but with a pyridine ring instead of thiophene.
2-[Ethyl[4-[2-(4-nitrophenyl)ethenyl]phenyl]amino]ethanol: Contains an amino group and an ethanol moiety, offering different electronic properties.
Uniqueness
3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene is unique due to its combination of nitrophenyl and thiophene groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in the fields of materials science and organic electronics.
特性
CAS番号 |
385794-09-2 |
|---|---|
分子式 |
C20H13NO2S3 |
分子量 |
395.5 g/mol |
IUPAC名 |
3-[2-(4-nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C20H13NO2S3/c22-21(23)16-9-6-14(7-10-16)5-8-15-13-19(17-3-1-11-24-17)26-20(15)18-4-2-12-25-18/h1-13H |
InChIキー |
XQLHTAXEQZLEFT-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)
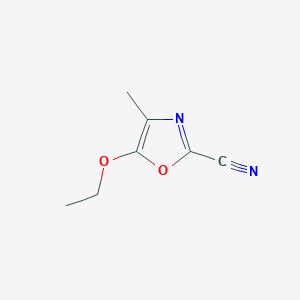

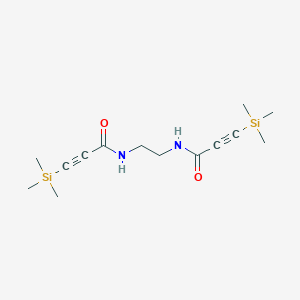
![3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14250851.png)
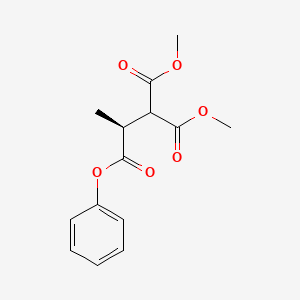
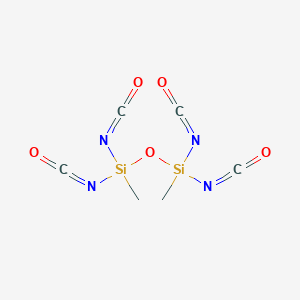
![Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]-](/img/structure/B14250868.png)

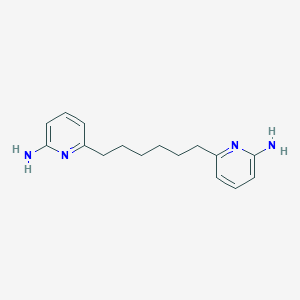
![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)
